2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone

Description

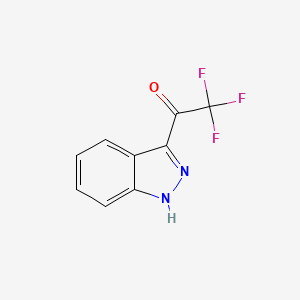

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is a fluorinated aromatic ketone featuring a trifluoromethyl group attached to an indazole scaffold. Indazole, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties. The trifluoroacetyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structural features, such as hydrogen-bonding capability (via the ketone oxygen) and electron-withdrawing trifluoromethyl group, influence reactivity in substitution and condensation reactions.

Properties

Molecular Formula |

C9H5F3N2O |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)7-5-3-1-2-4-6(5)13-14-7/h1-4H,(H,13,14) |

InChI Key |

IRCNPFFWKHKQEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves the reaction of 3-bromo-1H-indazole with n-butyl lithium in dry diethyl ether at -78°C. This is followed by the addition of trifluoroacetic acid anhydride, resulting in the formation of the desired product . Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 90°C for 21 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the expression of CYP1A1 by activating the AHR pathway . This regulation can have significant effects on various biological processes and therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues

1-(1H-Indazol-3-yl)ethanone (CAS 4498-72-0)

- Structure : Lacks the trifluoromethyl group, replacing it with a methyl group.

- Molecular Weight : 160.17 g/mol vs. 243.18 g/mol (target compound).

- Key Differences :

- Applications : Used in kinase inhibitor synthesis but less prevalent in fluorinated drug candidates.

2,2,2-Trifluoro-1-(1H-Indol-2-yl)ethanone (CAS 228873-77-6)

- Structure : Replaces indazole with indole (one nitrogen atom).

- The compound exhibits anticancer activity attributed to the trifluoromethyl group’s hydrophobic interactions with cellular targets .

2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone

- Structure : Features a triazole ring instead of indazole.

- Key Differences :

2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benz[g]indazol-5-yl]ethanone

- Structure : Benz[g]indazole core with an additional trifluoromethyl group.

- Key Differences: Increased steric bulk and hydrophobicity due to the extended aromatic system. Potential for enhanced binding affinity in enzyme inhibition .

Physicochemical Properties

Notes:

- The trifluoromethyl group increases LogP, enhancing membrane permeability.

- Triazole derivatives exhibit higher crystallinity (evidenced by distinct melting points) .

Biological Activity

2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to an indazole moiety. The molecular formula is , and its molecular weight is approximately 220.16 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The trifluoromethyl group allows for increased binding affinity to hydrophobic pockets in proteins, potentially leading to modulation of enzyme activities or receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : Some studies have suggested that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : It has been shown to reduce inflammation in preclinical models by modulating cytokine production.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2023) demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be 15 µM.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups. This suggests a potential role in managing inflammatory diseases.

Case Study 3: Neuroprotection

Research by Lee et al. (2024) indicated that treatment with this compound in a murine model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.